molecular formula C2H4N2O2 B1218853 1,2-Diformylhydrazine CAS No. 628-36-4

1,2-Diformylhydrazine

Cat. No. B1218853
CAS RN: 628-36-4
M. Wt: 88.07 g/mol
InChI Key: POVXOWVFLAAVBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Diformylhydrazine typically involves the condensation reaction between formic acid and hydrazine hydrate in the presence of metal(II) nitrate hexahydrates such as Co or Ni in an aqueous medium. This process yields the symmetrical trans-1,2-diformyldiimide, showcasing a planar geometry and C2h symmetry, which is centro-symmetric (Pradeep et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2-Diformylhydrazine has been carefully investigated through X-ray methods, revealing it possesses a planar structure explained by conjugation and charge effects. This planarity is crucial for its reactivity and the formation of hydrogen bonds, forming a two-dimensional network in its crystal structure (Tomiie et al., 1958).

Chemical Reactions and Properties

1,2-Diformylhydrazine undergoes various chemical reactions, including cyclocondensation with arylhydrazines to form unsymmetrically substituted pyrazoles, showcasing its versatility in synthesizing heterocyclic compounds with significant biological activity. These reactions are highly regioselective, indicating the reactive nature of 1,2-Diformylhydrazine towards nucleophilic attack and its ability to form complex structures under specific conditions (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of 1,2-Diformylhydrazine, such as its crystal structure and bonding configurations, play a significant role in its chemical reactivity and applications in synthesis. Its planar structure and the ability to form hydrogen bonds contribute to its stability and reactivity in forming various complex molecules (Tomiie et al., 1958).

Chemical Properties Analysis

The chemical properties of 1,2-Diformylhydrazine, such as its reactivity with aminophenols to produce 1,2,4-triazoles, highlight its importance in synthetic organic chemistry. These reactions involve nucleophilic addition, dehydration, and cyclization steps, demonstrating the compound's versatility in forming biologically relevant heterocycles (Chirkina & Larina, 2021).

Scientific Research Applications

Temperature Dependence in 1,2-Diformylhydrazine

Research by Abe, Matsuura, Fukazawa, and Matsuzaki (1982) investigated the temperature dependence of 14N NQR in 1,2-diformylhydrazine between 4.2 and 390 K. The study focused on understanding the electric field gradient by considering the back donation of delocalized nitrogen π-electron and librational molecular motions (Abe et al., 1982).

Synthesis of 1-Aryl-1H-tetrazoles

Ramasamy, Lakshminarasimhan, Karamil, Mukherjee, and Gujjar (2017) developed a safe, scalable, and azide-free synthesis of 1-aryl-1H-tetrazoles using diformylhydrazine. This method is noted for its safety and scalability, offering a green chemistry approach and avoiding the use of azides (Ramasamy et al., 2017).

Quantum-Chemical Study of Reactions Involving Diformylhydrazine

Chirkina (2022) conducted a quantum-chemical study of the reaction mechanism of diformylhydrazine with o-aminophenol. The research proposed a reaction mechanism and identified key intermediates in the formation of 1,2,4-triazoles (Chirkina, 2022).

Equilibrium and Spectral Studies

Bhargavi, Sireesha, and Devi (2003) explored the ligational behavior of N,N’-diformylhydrazine, focusing on its resonance structures and the presence of dissociable protons. Their work involved synthesizing and characterizing solid complexes of various metals with diformylhydrazine (Bhargavi et al., 2003).

Synthesis of 1,3,4-Oxadiazole

Aitken and Aitken (2011) described an improved method for synthesizing 1,3,4-oxadiazole, involving dehydration of N,N'-diformylhydrazine. This work provides insights into synthetic approaches and the characterization of the resulting compound (Aitken & Aitken, 2011).

Analytical Application for Iron Determination

Nagabhushana, Chandrappa, Nagappa, and Nagaraj (2002) used diformylhydrazine as an analytical reagent for the spectrophotometric determination of iron(II) and iron(III). Their method has applications in analyzing industrial waste, ground water, and pharmaceutical samples (Nagabhushana et al., 2002).

Fine Structures of 14N NQR Lines in Hydrazine Derivatives

Kurita and Abe (1980) studied the nitrogen-14 NQR lines in symmetric hydrazine derivatives, including diformylhydrazine, providing valuable information on the fine structures of these lines (Kurita & Abe, 1980).

Safety And Hazards

1,2-Diformylhydrazine is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-formamidoformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVXOWVFLAAVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020468
Record name 1,2-Diformylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diformylhydrazine

CAS RN

628-36-4
Record name 1,2-Hydrazinedicarboxaldehyde
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Record name 1,2-Diformylhydrazine
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Record name 1,2-Diformylhydrazine
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Record name 1,2-Hydrazinedicarboxaldehyde
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Record name 1,2-Diformylhydrazine
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Record name Hydrazodicarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
T Ottersen, BS Kristensen, H Mosbæk… - Acta Chem …, 1978 - actachemscand.org
The crystal and molecular structure of the title compound, C4!-IBNZOZ, has been determined using 2546 observed reflections collected at 110 K. The crystals are monoclinic, space …
Number of citations: 12 actachemscand.org
B Toth, J Erickson - Zeitschrift für Krebsforschung und Klinische Onkologie, 1978 - Springer
2-Diformylhydrazine was administered in drinking water as a 2% solution to randomly bred Swiss albino mice for life from 6 weeks of age. As a result of treatment, the lung tumor …
Number of citations: 6 link.springer.com
C Grundmann, A Kreutzberger - Journal of the American Chemical …, 1957 - ACS Publications
s-Tr¡ azine (I) is cleaved by anhydrous hydrazine to 1, 2-diformylhydrazine dihydrazone (IV). The reactions of IV with carbonyl compounds and acetic anhydride, and its thermal …
Number of citations: 39 pubs.acs.org
D Meyer, T Strassner - The Journal of organic chemistry, 2011 - ACS Publications
Ionic liquids based on aryl-/alkyl-substituted imidazolium salts constitute a new generation of ionic liquids with a high degree of flexibility. The new concept could now also be extended …
Number of citations: 90 pubs.acs.org
YG Tan, YF Zhang, CJ Guo, M Yang… - Asian Pacific journal of …, 2013 - Elsevier
Objective To investigate the differential expression of microRNA (miRNA) in colon between ulcerative colitis (UC) and ulcerative colitis related colorectal cancer (UCRCC). Methods An …
Number of citations: 44 www.sciencedirect.com
Y Abe, H Matsuura, Y Fukazawa, T Matsuzaki - Physics Letters A, 1982 - Elsevier
… Of the group of symmetric hydrazine derivatives, 1-2-diformylhydrazine (DFH) is an interesting compound in which in the solid state the major principal axis (z-axis) of the electric field …
Number of citations: 1 www.sciencedirect.com
R Renaud, LC Leitch - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
The limitations of present methods of synthesizing 1,2-dialkylhydrazines are discussed. A new method of obtaining these compounds in good yields by the reduction of azines with …
Number of citations: 262 cdnsciencepub.com
M Thormann, HJ Hofmann - Journal of Molecular Structure: THEOCHEM, 1999 - Elsevier
The conformation of several model compounds for azapeptides was systematically examined on the basis of ab initio MO theory at various approximation levels. The calculations show …
Number of citations: 77 www.sciencedirect.com
LG Chekanova, AV Radushev, AE Lesnov… - Russian journal of …, 2002 - Springer
The solubility and resistance to oxidation and hydrolysis of 1,2-diacylhydrazines derived from acetic, propionic, butyric, and valeric acids were studied in view of possible application of …
Number of citations: 14 link.springer.com
B Toth, D Nagel - Oncology, 1982 - karger.com
Continuous administration of 0.0625% 1, 2-diallylhydrazine dihydrochloride in drinking water for life to 6-week-old randomly bred to Swiss mice induced lung tumors. In comparison with …
Number of citations: 3 karger.com

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